molecular formula C19H22N2O3 B3205432 2-ethyl-N-(1-(furan-2-carbonyl)indolin-6-yl)butanamide CAS No. 1040644-86-7

2-ethyl-N-(1-(furan-2-carbonyl)indolin-6-yl)butanamide

Cat. No.: B3205432
CAS No.: 1040644-86-7
M. Wt: 326.4 g/mol
InChI Key: CHMIXWOWZJUGSQ-UHFFFAOYSA-N
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Description

2-ethyl-N-(1-(furan-2-carbonyl)indolin-6-yl)butanamide is a complex organic compound that features an indole core, a furan ring, and a butanamide side chain. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

2-ethyl-N-(1-(furan-2-carbonyl)indolin-6-yl)butanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can lead to the inhibition or activation of specific biochemical pathways . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways . These effects can lead to changes in cell proliferation, differentiation, and survival, making the compound a potential candidate for therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in enzyme activity . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for the compound’s biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, with minimal degradation over time . Long-term studies have indicated that the compound can maintain its biological activity, leading to sustained effects on cellular processes such as proliferation and apoptosis.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects . At very high doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Therefore, it is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and biosynthetic processes. Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic use and minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, affecting its biological activity and therapeutic potential. Studies have shown that the compound can efficiently penetrate cell membranes and reach intracellular targets, enhancing its efficacy in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its biological effects . Targeting signals and post-translational modifications play a role in directing the compound to its site of action, ensuring its optimal activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol . This reaction yields the indole intermediate, which can then be further functionalized to introduce the furan and butanamide groups.

Industrial Production Methods

Industrial production of such complex molecules often involves multi-step synthesis with high precision and control over reaction conditions The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(1-(furan-2-carbonyl)indolin-6-yl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Halogenated and nitrated indole derivatives.

Scientific Research Applications

2-ethyl-N-(1-(furan-2-carbonyl)indolin-6-yl)butanamide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core.

    Furan-2-carboxylic acid: Contains the furan ring and is used in various chemical syntheses.

    N-butanoyl indole derivatives: Share the butanamide side chain and are studied for their biological activities.

Uniqueness

2-ethyl-N-(1-(furan-2-carbonyl)indolin-6-yl)butanamide is unique due to its combination of an indole core, a furan ring, and a butanamide side chain. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound in scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-ethyl-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-3-13(4-2)18(22)20-15-8-7-14-9-10-21(16(14)12-15)19(23)17-6-5-11-24-17/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMIXWOWZJUGSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC2=C(CCN2C(=O)C3=CC=CO3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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